molecular formula C12H12BrN3O B14871261 (Z)-2-(4-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-(4-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14871261
M. Wt: 294.15 g/mol
InChI Key: BIQKIWPUAMXALE-UHFFFAOYSA-N
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Description

(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a compound that features a bromophenyl group and a pyrrole ring

Preparation Methods

The synthesis of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrole.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be compared with other similar compounds:

    Similar Compounds: Examples include 2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide and 2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

2-(4-bromophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H12BrN3O/c13-10-5-3-9(4-6-10)11(12(14)15-17)16-7-1-2-8-16/h1-8,11,17H,(H2,14,15)

InChI Key

BIQKIWPUAMXALE-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C(C2=CC=C(C=C2)Br)/C(=N/O)/N

Canonical SMILES

C1=CN(C=C1)C(C2=CC=C(C=C2)Br)C(=NO)N

Origin of Product

United States

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